2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The benzimidazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole core allows it to bind to nucleic acids, disrupting their function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(2-chlorobenzyl)-1H-benzimidazole: Similar structure but lacks the acetamide linkage.
N-(3-methylsulfanylphenyl)acetamide: Contains the acetamide linkage but lacks the benzimidazole core.
Uniqueness
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of the benzimidazole core, the 2-chlorobenzyl group, and the methylsulfanylphenyl acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H20ClN3OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28) |
InChI Key |
MXJDSYAOIFXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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